![molecular formula C10H14N2O B2938354 2-Methyl-2-(phenylamino)propanamide CAS No. 70441-27-9](/img/structure/B2938354.png)
2-Methyl-2-(phenylamino)propanamide
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Description
Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetics and Metabolism in Androgen Receptor Modulation : Research on propanamide derivatives, including compounds structurally related to 2-Methyl-2-(phenylamino)propanamide, has explored their pharmacokinetics and metabolism in the context of selective androgen receptor modulators (SARMs). These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties, demonstrating low clearance, moderate volume of distribution, and extensive metabolism, including phase I and II metabolite formations in rat models (Wu et al., 2006).
Detection and Analysis Techniques
Detection of Metabolites : Innovative techniques have been developed to detect metabolites of compounds structurally similar to 2-Methyl-2-(phenylamino)propanamide in biological matrices, employing high-resolution mass spectrometry. These methods enable the identification of complex metabolic profiles, offering a foundation for understanding the compound's biotransformation and potential biological implications (Goda et al., 2006).
Synthesis and Chemical Analysis
Synthetic Approaches : Research has been conducted on the synthesis of derivatives and analogs of propanamides, aiming to explore their chemical properties and potential therapeutic applications. This includes the development of methods for the synthesis of compounds with anticancer activity, providing a pathway for the creation of novel therapeutic agents (El Rayes et al., 2019).
Therapeutic Potential
Anticancer Properties : Studies have demonstrated the anticancer potential of propanamide derivatives through synthetic pathways. These compounds have shown promising activity against cancer cell lines, indicating the potential for further development into anticancer therapies (El Rayes et al., 2019).
properties
IUPAC Name |
2-anilino-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQLSKKLBGYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(phenylamino)propanamide |
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